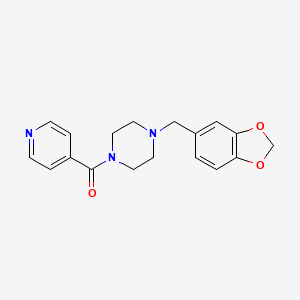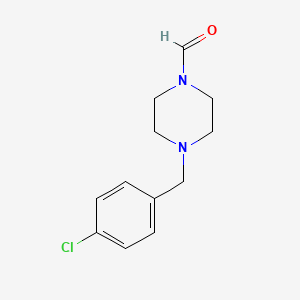
1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine, also known as ANPI, is a chemical compound that has been extensively studied for its potential pharmaceutical applications. ANPI belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has been extensively studied for its potential pharmaceutical applications. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the replication of the HIV-1 virus and the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of proteins in the cell. Additionally, this compound has been shown to bind to the serotonin transporter, a protein that is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to modulate the activity of various neurotransmitters in the brain, including serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been extensively studied for its potential pharmaceutical applications, making it a useful compound for testing in vitro and in vivo. However, this compound also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, this compound has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine. One potential area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which is not fully understood. Additionally, further studies are needed to investigate the potential pharmaceutical applications of this compound, including its use as an anticancer, antiviral, and antibacterial agent. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as it may enhance its effectiveness in vivo.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential pharmaceutical applications. It possesses a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has several advantages for use in lab experiments, including its relative ease of synthesis and extensive prior research. However, this compound also has some limitations, including low solubility and bioavailability. Future research on this compound should focus on the development of analogs with improved properties, investigation of its mechanism of action, and exploration of its potential pharmaceutical applications.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-isonicotinoylpiperazine begins with the reaction of 4-isonicotinoylchloride with 1-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(15-3-5-19-6-4-15)21-9-7-20(8-10-21)12-14-1-2-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDIQFZKSPZJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)


![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)

![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)



![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)

![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)

